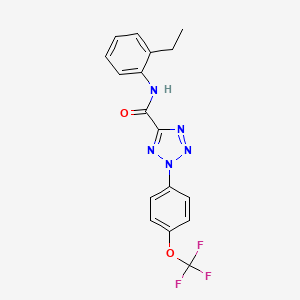
N-(2-ethylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H14F3N5O2 and its molecular weight is 377.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-ethylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its diverse biological activities. The specific structure can be represented as follows:
- Chemical Formula : C16H15F3N4O
- Molecular Weight : 362.31 g/mol
The presence of the trifluoromethoxy group and the ethylphenyl moiety contributes to its unique chemical properties, potentially influencing its biological interactions.
Antiallergic Activity
Research indicates that tetrazole derivatives can exhibit significant antiallergic properties. A study focusing on related compounds demonstrated a correlation between structural modifications and antiallergic efficacy in the rat passive cutaneous anaphylaxis (PCA) test. For example, certain derivatives showed ID50 values as low as 0.16 mg/kg, indicating high potency compared to standard treatments like disodium cromoglycate .
Antimicrobial Activity
Tetrazoles have been reported to possess antibacterial and antifungal activities. A comprehensive review highlighted that various tetrazole derivatives, including those similar to this compound, exhibited significant inhibition against pathogenic bacteria with lower minimum inhibitory concentrations than established antibiotics like ciprofloxacin .
Anticancer Properties
In vitro studies have shown that tetrazole-containing compounds can inhibit cancer cell proliferation. For instance, derivatives were tested against various cancer cell lines, revealing promising cytotoxic effects. The structure-activity relationship (SAR) analysis indicated that modifications on the tetrazole ring could enhance anticancer activity, with some compounds demonstrating IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
- Substituents : The presence of electron-withdrawing groups (like trifluoromethoxy) can enhance activity by increasing lipophilicity and improving binding interactions with biological targets.
- Ring Modifications : Alterations in the tetrazole ring or the phenyl substituents can lead to variations in potency and selectivity against different biological targets.
Case Studies and Experimental Findings
Several studies have investigated the biological properties of tetrazole derivatives:
- Antiallergic Study : In a study examining a series of tetrazole carboxamides, one compound showed significant antiallergic activity with an ID50 value of 0.16 mg/kg when administered intravenously .
- Antimicrobial Testing : A recent investigation into a range of tetrazole derivatives found that several exhibited strong antibacterial activity against common pathogens, suggesting potential for therapeutic applications in infectious diseases .
- Cytotoxicity Assays : Compounds similar to this compound were tested against cancer cell lines, with some derivatives showing IC50 values indicating effective inhibition of cell growth .
特性
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c1-2-11-5-3-4-6-14(11)21-16(26)15-22-24-25(23-15)12-7-9-13(10-8-12)27-17(18,19)20/h3-10H,2H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJISJVADRJAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














